REACTION_CXSMILES
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Cl[C:2]1[C:3]([CH3:9])=[N:4][CH:5]=[C:6]([CH3:8])[N:7]=1.O.[NH2:11][NH2:12]>>[NH:11]([C:2]1[C:3]([CH3:9])=[N:4][CH:5]=[C:6]([CH3:8])[N:7]=1)[NH2:12] |f:1.2|
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Name
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|
Quantity
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26 g
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Type
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reactant
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Smiles
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ClC=1C(=NC=C(N1)C)C
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Name
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|
Quantity
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75 mL
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Type
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reactant
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Smiles
|
O.NN
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 3 h
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Duration
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3 h
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Type
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CUSTOM
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Details
|
The precipitate was collected
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Type
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WASH
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Details
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washed with hexanes and diethyl ether
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |